Product packaging for Melanoma-associated antigen C1 (137-149)(Cat. No.:)

Melanoma-associated antigen C1 (137-149)

Cat. No.: B1575035
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Cancer/Testis Antigens in Tumor Immunology

The importance of MAGE-C1 and its epitopes is best understood within the broader context of Cancer/Testis (CT) antigens. wikipedia.orgnih.gov This group of tumor-associated antigens shares a unique expression pattern that makes them highly attractive targets for immunotherapy. nih.govfrontiersin.org

Cancer/Testis (CT) antigens are a class of proteins characterized by their expression in normal adult tissues being largely confined to male germ cells in the testes. nih.govwikipedia.org These cells are immunologically privileged, in part due to the blood-testis barrier and a lack of Human Leukocyte Antigen (HLA) class I molecules on their surface, which prevents the immune system from recognizing the antigens they express. wikipedia.org However, these antigens are aberrantly re-expressed in various types of malignant tumors, including melanoma, lung cancer, bladder cancer, and multiple myeloma. wikipedia.orgnih.gov

This tumor-specific expression profile means that when CT antigens appear on cancer cells, the immune system can recognize them as foreign, or non-self, and mount an attack. wikipedia.org This inherent immunogenicity, combined with their limited expression in normal tissues, minimizes the risk of autoimmune responses against healthy organs, a major challenge in cancer immunotherapy. nih.gov The expression of some CT antigens has been correlated with advanced tumor stages and resistance to certain treatments, suggesting they may play a role in tumor progression. wikipedia.orgmdpi.com

Characteristic Description Immunological Significance
Expression Restricted to male germ cells and trophoblast tissue; aberrantly expressed in various cancers. nih.govwikipedia.orgAllows the immune system to specifically target tumor cells while sparing most normal tissues. wikipedia.org
Immunogenicity Capable of inducing both antibody (humoral) and T-cell (cellular) mediated immune responses in cancer patients. nih.govnih.govProvides a natural target for the body's immune defenses and for therapeutic vaccines. frontiersin.org
Regulation Expression in cancer is often controlled by epigenetic mechanisms, such as DNA demethylation. wikipedia.orgmdpi.comOffers potential for therapies that can increase antigen expression on tumors, making them more visible to the immune system. nih.gov

MAGE-C1 (CT7) is a prominent member of the MAGE (Melanoma-Antigen Gene) family, which constitutes a significant subgroup of CT antigens. creative-biogene.commdpi.com The MAGE family was among the first groups of tumor-specific antigens identified as being recognized by a patient's own T lymphocytes. creative-biogene.com

MAGE-C1 was identified through methods such as representational difference analysis and SEREX (Serological Analysis of Recombinant cDNA Expression Libraries). nih.gov The MAGE-C1 gene is located on the X chromosome (specifically, band Xq26) and encodes a protein significantly larger than many other MAGE family members due to a large number of repetitive sequences. wikigenes.orggenecards.org Like other CT antigens, MAGE-C1 is expressed in a variety of cancers, including melanoma, multiple myeloma, breast cancer, and non-small cell lung cancer, while being absent from normal somatic tissues, with the exception of the testis. wikigenes.orgnih.govnih.gov Its high frequency of expression in certain cancers, such as in over 70% of multiple myeloma cases, makes it a particularly relevant target for immunotherapy development. nih.govnih.gov

Discovery and Initial Identification of Melanoma-associated antigen C1 (137-149) as an Immunogenic Epitope

The utility of a tumor antigen in immunotherapy relies on the identification of specific epitopes that can be recognized by T-cells. Research into the spontaneous immune responses in melanoma patients led to the precise characterization of key MAGE-C1 epitopes.

In a study analyzing the T-cell responses in melanoma patients with tumors expressing MAGE-C1/CT7, researchers sought to pinpoint the exact regions of the protein that were being recognized. nih.gov They stimulated peripheral blood mononuclear cells from patients with pools of overlapping peptides spanning the entire MAGE-C1 protein. For one patient, a strong CD4+ T-cell response was detected against a pool of peptides covering the amino acid region 101-210. nih.govresearchgate.net

Through further testing with progressively shorter peptides from this region, the minimal epitope required to elicit a response was narrowed down. The investigation successfully identified the amino acid sequence SSALLSIFQSSPE , corresponding to positions 137-149 of the MAGE-C1 protein, as the minimal epitope recognized by the patient's CD4+ T-cells. nih.govresearchgate.net

The recognition of a peptide epitope by a T-cell is dependent on the epitope being presented by a specific Human Leukocyte Antigen (HLA) molecule on the surface of an antigen-presenting cell. This requirement is known as HLA restriction.

Experiments using blocking antibodies against different HLA class II molecules (HLA-DR, -DP, and -DQ) revealed that the immune response to the MAGE-C1 (137-149) epitope was dependent on HLA-DQ. nih.gov Subsequent analysis using antigen-presenting cells with known HLA types confirmed that the specific restricting allele was HLA-DQB10602 . nih.govresearchgate.net This finding demonstrated that CD4+ T-cells from the patient recognized the MAGE-C1 (137-149) peptide only when it was presented by the HLA-DQB10602 molecule. nih.gov Such detailed identification is crucial for designing epitope-specific cancer vaccines and T-cell therapies, as they would be applicable to patients who carry this particular HLA allele.

Epitope Details Information
Antigen Melanoma-associated antigen C1 (MAGE-C1/CT7)
Sequence SSALLSIFQSSPE nih.gov
Position Amino acids 137-149 nih.govresearchgate.net
Recognized By CD4+ T-cells nih.gov
HLA Restriction HLA-DQB1*0602 nih.govresearchgate.net

Properties

sequence

SSALLSIFQSSPE

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Melanoma-associated antigen C1 (137-149)

Origin of Product

United States

Molecular and Immunological Characterization of Melanoma Associated Antigen C1 137 149

Peptide Sequence and Structural Attributes Relevant to Antigenicity

The antigenicity of a peptide is fundamentally linked to its primary amino acid sequence and its position within the source protein, which influences its processing and presentation to immune cells.

The specific peptide fragment, Melanoma-associated antigen C1 (137-149), is a tridecapeptide with the following amino acid sequence:

Ser-Ser-Ala-Leu-Leu-Ser-Ile-Phe-Gln-Ser-Ser-Pro-Glu

This sequence has been identified as a naturally processed T-cell epitope derived from the MAGE-C1 protein. nih.govresearchgate.net

The MAGE-C1 protein is a large molecule, significantly longer than many other MAGE family members due to a large area composed of numerous unique, short repetitive sequences located before the characteristic MAGE Homology Domain (MHD). nih.govimmunoway.com The SSALLSIFQSSPE epitope, corresponding to amino acids 137-149, is situated within this N-terminal repetitive region. nih.govresearchgate.net Its location outside the conserved MHD is noteworthy. The full protein sequence of human MAGE-C1 can be accessed via UniProt (accession number O60732). uniprot.org The positioning within a repetitive domain could have implications for antigen processing, though studies have shown specific T-cell responses to single peptides from these regions, arguing against simple cross-reactivity. nih.gov

Epitope Definition and Immunodominance

The minimal epitope of MAGE-C1 (137-149) was precisely defined through studies of spontaneous T-cell immunity in melanoma patients. nih.gov Researchers analyzed peripheral blood mononuclear cells (PBMCs) from patients whose tumors expressed MAGE-C1. nih.gov

The process involved these key steps:

Initial Screening: CD4+ T cells from patients were stimulated in vitro with pools of overlapping peptides that spanned the entire MAGE-C1 protein sequence. nih.gov A specific response was detected in a patient, ZH-793, to a pool of peptides covering the amino acid 101-210 region. nih.govresearchgate.net

T-Cell Cloning: To isolate the specific reactive cells, single T cells producing interferon-gamma (IFN-γ) in response to the peptide pool were sorted and expanded into monoclonal T-cell clones. nih.gov

Epitope Fine-Mapping: The resulting CD4+ T-cell clone, named CT7/793/3, was then tested against shorter peptides covering the relevant sequence. nih.govresearchgate.net This process narrowed down the recognized sequence to the minimal 13-amino acid peptide, SSALLSIFQSSPE, corresponding to residues 137-149. nih.govresearchgate.net

HLA Restriction Analysis: The specific Major Histocompatibility Complex (MHC) molecule responsible for presenting the epitope was identified using blocking antibodies and partially matched cell lines. The response of the CT7/793/3 T-cell clone was found to be restricted by the HLA class II molecule HLA-DQB1*0602. nih.govresearchgate.net

The immune response to the MAGE-C1 protein is not limited to the 137-149 epitope. Several other epitopes have been identified, recognized by different types of T cells and presented by different HLA molecules. This highlights the multifaceted nature of the anti-tumor immune response to this antigen.

A comparative analysis shows that while MAGE-C1 (137-149) is a CD4+ T-cell epitope, other regions of the protein elicit both CD4+ and CD8+ T-cell responses. For instance, in the same study that identified the 137-149 epitope, another distinct CD4+ T-cell epitope, SFSYTLLSL (amino acids 450-458), was also identified. nih.gov Interestingly, it was also restricted by the same HLA-DQB1*0602 allele but was recognized by a T-cell clone from a different melanoma patient. nih.gov Furthermore, research into multiple myeloma has led to the identification of HLA-A2-restricted CD8+ T-cell epitopes, such as p1083 and p959 , which are naturally processed and presented by tumor cells. nih.govnih.gov The existence of multiple, distinct epitopes underscores that MAGE-C1 is a highly immunogenic protein capable of activating diverse arms of the cellular immune system.

Research Findings on MAGE-C1 Epitopes

The following table summarizes key research findings on different identified epitopes from the MAGE-C1 protein.

Epitope SequenceAmino Acid PositionT-Cell TypeHLA RestrictionCancer Type StudiedReference
SSALLSIFQSSPE 137-149 CD4+ HLA-DQB10602 Melanoma nih.govresearchgate.net
SFSYTLLSL450-458CD4+HLA-DQB10602Melanoma nih.gov
UndefinedUndefinedCD4+HLA-DRB1*1501Melanoma nih.gov
p10831083-1091CD8+HLA-A2Multiple Myeloma nih.gov
p959959-967CD8+HLA-A2Multiple Myeloma nih.gov

Table of Compounds

Mechanisms of Antigen Processing and Presentation for Melanoma Associated Antigen C1 137 149

Major Histocompatibility Complex (MHC) Class II Presentation Pathway

The MHC Class II pathway is central to the presentation of exogenous antigens, including those derived from tumor cells, to CD4+ helper T-cells, which orchestrate a broader and more durable immune attack.

Role of HLA-DQB1*0602 in Presentation

The human leukocyte antigen (HLA) system, which encodes MHC proteins, is highly polymorphic, influencing which peptide fragments are presented to the immune system. nih.govmedlineplus.gov For the MAGE-C1 (137-149) epitope, the specific HLA allele HLA-DQB10602 has been identified as a key restricting element. pnas.org Research has shown that CD4+ T-cell clones from melanoma patients recognize the MAGE-C1 (137-149) peptide when presented by cells expressing HLA-DQB10602. pnas.org The response of these T-cell clones can be blocked by antibodies specific to HLA-DQ, confirming the role of this molecule in the presentation of the epitope. pnas.org This particular HLA allele possesses a peptide-binding groove that accommodates the MAGE-C1 (137-149) peptide, which has the amino acid sequence SSALLSIFQSSPE. pnas.org

Antigen Uptake and Processing by Antigen-Presenting Cells (APCs)

The process begins when professional antigen-presenting cells (APCs), such as dendritic cells, macrophages, and B cells, take up the MAGE-C1 protein. nih.govimmunology.org This uptake can occur through various mechanisms like phagocytosis, macropinocytosis, or receptor-mediated endocytosis. nih.gov Once internalized, the MAGE-C1 protein is transported to endosomal and lysosomal compartments. immunology.orgallergolyon.fr Inside these acidic vesicles, the protein is broken down by proteases, such as cathepsins, into smaller peptide fragments, including the MAGE-C1 (137-149) epitope. immunology.org Studies have confirmed that epitopes recognized by MAGE-C1-specific CD4+ T-cell clones are naturally processed. nih.govresearchgate.net

Peptide Loading onto MHC Class II Molecules

Concurrently, MHC class II molecules are synthesized in the endoplasmic reticulum (ER) and associate with the invariant chain (Ii), which prevents premature peptide binding. immunology.orgyoutube.com This complex is then transported to the endosomal-lysosomal compartments, also known as MHC class II compartments (MIICs). immunology.org Here, the invariant chain is degraded, leaving a small fragment called CLIP (class II-associated invariant chain peptide) in the peptide-binding groove. immunology.orgallergolyon.fr The non-classical MHC class II molecule, HLA-DM, then facilitates the exchange of CLIP for a higher-affinity peptide, such as MAGE-C1 (137-149). immunology.orgallergolyon.fr Once the MAGE-C1 (137-149) peptide is loaded, the stable peptide-MHC (pMHC) class II complex is transported to the cell surface for presentation to CD4+ T-cells. immunology.orgyoutube.com

T-Cell Receptor (TCR) Recognition of Melanoma-associated antigen C1 (137-149)/MHC Complexes

The presentation of the pMHC complex on the APC surface is the first step; the subsequent crucial event is its recognition by a specific T-cell receptor (TCR) on a CD4+ T-cell. nih.govnih.gov

Signaling Cascades Triggered by TCR Engagement

The presentation of the Melanoma-associated antigen C1 (MAGE-C1) (137-149) epitope by a Major Histocompatibility Complex (MHC) class I molecule on the surface of a tumor cell is the critical first step for its recognition by the immune system. This recognition is mediated by the T-cell receptor (TCR) on the surface of a CD8+ cytotoxic T-lymphocyte (CTL). The binding of the TCR to the peptide-MHC (pMHC) complex initiates a sophisticated and powerful intracellular signaling cascade, transforming the naive T-cell into an effector cell capable of eliminating the cancer cell.

Upon successful engagement of the TCR with the MAGE-C1 pMHC-I complex, a signal is transmitted into the T-cell. This process requires the involvement of co-receptors, primarily CD8, which binds to a non-polymorphic region of the MHC class I molecule, stabilizing the low-affinity TCR-pMHC interaction. This binding brings the lymphocyte-specific protein tyrosine kinase (Lck), which is associated with the cytoplasmic tail of the CD8 co-receptor, into close proximity with the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 complex, a cluster of proteins that associate with the TCR.

Lck then phosphorylates the tyrosine residues within these ITAMs, creating docking sites for another tyrosine kinase called ZAP-70 (Zeta-chain-associated protein kinase 70). Once recruited, ZAP-70 is also phosphorylated and activated by Lck. This activation of ZAP-70 is a pivotal event, leading to the initiation of multiple downstream signaling branches.

Activated ZAP-70 phosphorylates key adapter proteins, such as Linker for Activation of T-cells (LAT) and SH2-domain-containing leukocyte protein of 76 kDa (SLP-76). This creates a larger signaling scaffold that recruits numerous other effector molecules, including Phospholipase C-gamma1 (PLC-γ1). PLC-γ1 activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3).

These messengers activate distinct downstream pathways:

IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to the activation of the calmodulin-dependent phosphatase, calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and act as a transcription factor for genes essential for T-cell function, including the gene for Interleukin-2 (IL-2), a key cytokine for T-cell proliferation.

DAG activates Protein Kinase C-theta (PKC-θ), which in turn initiates a cascade that leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). DAG also activates the Ras-Raf-MEK-ERK pathway (also known as the MAPK pathway), which ultimately leads to the activation of the transcription factor Activator Protein-1 (AP-1). nih.gov

The coordinated action of these transcription factors—NFAT, NF-κB, and AP-1—is essential for orchestrating the full activation of the cytotoxic T-lymphocyte. This includes inducing the production of cytotoxic granules containing perforin (B1180081) and granzymes, which are the primary weapons used by CTLs to kill target tumor cells, as well as promoting the T-cell's own proliferation and survival. mdpi.com

Table 1: Key Proteins in TCR Signaling Cascade

Protein/Molecule Class Function
TCR Receptor Recognizes and binds to the pMHC-I complex.
CD8 Co-receptor Stabilizes TCR-pMHC interaction; associated with Lck.
Lck Tyrosine Kinase Phosphorylates ITAMs on the CD3 complex, initiating the cascade.
ZAP-70 Tyrosine Kinase Binds to phosphorylated ITAMs and becomes activated, phosphorylating downstream targets.
LAT / SLP-76 Adaptor Proteins Form a scaffold to recruit downstream signaling molecules.
PLC-γ1 Enzyme Generates second messengers IP3 and DAG.
IP3 Second Messenger Triggers calcium release, leading to NFAT activation.
DAG Second Messenger Activates PKC-θ and the Ras pathway, leading to NF-κB and AP-1 activation.

| NFAT, NF-κB, AP-1 | Transcription Factors | Translocate to the nucleus to drive gene expression for T-cell activation, proliferation, and cytotoxicity. |

Considerations for MHC Class I Presentation of MAGE-C1 Epitopes

The ability of a cytotoxic T-lymphocyte to recognize and respond to the MAGE-C1 (137-149) epitope is entirely dependent on the tumor cell's ability to process the parent MAGE-C1 protein and present the resulting peptide on its surface via MHC class I molecules. This multi-step process, known as the endogenous antigen presentation pathway, is a critical factor in tumor immunogenicity. nih.govnih.gov

The process begins with the MAGE-C1 protein, which is synthesized within the cancer cell's cytoplasm. Like other intracellular proteins, it is eventually targeted for degradation. The primary machinery for this degradation is the proteasome, a large protein complex that breaks down proteins into smaller peptides. youtube.com These peptides, which vary in length, are then available for transport into the endoplasmic reticulum (ER), where MHC class I molecules are assembled. nih.govyoutube.com The generation of the precise peptide epitope is a crucial step; the proteasome must cleave the MAGE-C1 protein in such a way that the 137-149 sequence, or a slightly longer precursor, is released. nih.gov

Once inside the ER, peptides are loaded onto nascent MHC class I molecules. nih.gov This loading is not random; MHC class I molecules have specific binding grooves that prefer peptides of a certain length (typically 8-10 amino acids) and with particular anchor residues. nih.govyoutube.com Peptides that are too long may be trimmed by enzymes in the ER, such as the Endoplasmic Reticulum Aminopeptidase (ERAP). The final pMHC-I complex, once stably formed, is then transported from the ER, through the Golgi apparatus, to the cell surface for presentation to CD8+ T-cells. youtube.com

It is important to note that defects in this antigen processing and presenting machinery (APM) are a common mechanism by which tumors evade immune surveillance. nih.gov Downregulation or mutation of key components can prevent the presentation of tumor antigens like MAGE-C1, rendering the cancer cell invisible to cytotoxic T-lymphocytes.

Role of Transporter Associated with Antigen Processing (TAP) and other Antigen Processing Machinery

The Transporter Associated with Antigen Processing (TAP) is a cornerstone of the MHC class I presentation pathway. nih.gov TAP is a heterodimeric protein complex, consisting of TAP1 and TAP2 subunits, which forms a channel across the membrane of the endoplasmic reticulum. nih.govnih.gov Its essential function is to transport the peptides generated by the proteasome from the cytosol into the lumen of the ER, an ATP-dependent process. nih.gov

The MAGE-C1 peptides, including the precursor to the 137-149 epitope, must be translocated by TAP to access the MHC class I molecules being assembled in the ER. Without functional TAP, the supply of peptides to the ER is severely limited, leading to a drastic reduction in the number of stable pMHC-I complexes that can be displayed on the cell surface. nih.gov This makes TAP a critical checkpoint in the presentation of MAGE-C1.

The entire process relies on a coordinated assembly line of molecular machinery, often referred to as the peptide-loading complex (PLC), within the ER. This complex includes the TAP transporter, the nascent MHC class I heavy chain, its light chain β2-microglobulin (β2m), and several chaperone proteins such as calreticulin, ERp57, and tapasin. Tapasin plays a crucial bridging role, linking the MHC class I molecule directly to the TAP transporter, thereby facilitating the efficient sampling and loading of incoming peptides. youtube.com

Therefore, the successful presentation of the MAGE-C1 (137-149) epitope is contingent not only on the expression of the MAGE-C1 protein itself but also on the integrity and functionality of the entire antigen processing and presenting machinery.

Table 2: Key Components of the Antigen Processing Machinery (APM)

Component Location Function
Proteasome Cytosol Degrades the full-length MAGE-C1 protein into smaller peptide fragments. youtube.com
TAP (TAP1/TAP2) Endoplasmic Reticulum Membrane Transports peptides from the cytosol into the ER lumen. nih.govnih.gov
MHC Class I Endoplasmic Reticulum Binds to processed peptides to form the pMHC-I complex. nih.gov
Tapasin Endoplasmic Reticulum A chaperone protein that links MHC-I molecules to the TAP transporter, facilitating peptide loading. youtube.com
Calreticulin / ERp57 Endoplasmic Reticulum Chaperone proteins that assist in the proper folding and assembly of the MHC class I molecule. youtube.com

| ERAP | Endoplasmic Reticulum | Aminopeptidase that can trim peptides that are too long to fit into the MHC-I binding groove. |

Immunogenicity and Elicitation of Anti Tumor Immune Responses by Melanoma Associated Antigen C1 137 149

Spontaneous CD4+ T-Cell Immunity in Melanoma

The immune system's ability to recognize and mount a response against tumor cells is a cornerstone of immuno-oncology. nih.gov In melanoma patients, evidence of spontaneous cellular and humoral immunity against tumor-associated antigens has been well-documented. nih.gov Research has specifically investigated the natural immune reactivity towards the MAGE-C1/CT7 antigen.

Studies have successfully detected and characterized spontaneous CD4+ T-cell responses targeting the MAGE-C1/CT7 antigen in patients with metastatic melanoma. In an analysis of peripheral blood mononuclear cells (PBMCs) from 26 melanoma patients whose tumors expressed MAGE-C1/CT7, specific CD4+ T-cell responses were identified in three patients, representing 11.5% of the cohort. nih.govnih.gov These naturally occurring T-cell responses were found exclusively within the pre-existing CD45RA- memory CD4+ T-cell population, indicating a prior in vivo priming event against the antigen. nih.govnih.gov

Further detailed analysis led to the identification of the precise peptide sequence, or epitope, recognized by these T cells. Through the generation of MAGE-C1/CT7-specific CD4+ T-cell clones from one of the responding patients, the minimal epitope was mapped to the amino acid sequence 137-149 (SSALLSIFQSSPE). nih.govresearchgate.net The immune response to this specific epitope was found to be restricted by the Major Histocompatibility Complex (MHC) class II molecule HLA-DQB1*0602. nih.govresearchgate.net This level of specificity confirms that the MAGE-C1 (137-149) peptide is naturally processed and presented by antigen-presenting cells (APCs) in some melanoma patients, leading to the activation of a specific CD4+ T-cell response.

Table 1: Characteristics of Spontaneous MAGE-C1 (137-149)-Specific CD4+ T-Cell Immunity

Characteristic Finding Citation
Patient Cohort Metastatic melanoma patients with MAGE-C1/CT7-positive tumors nih.gov
Response Rate 11.5% (3 out of 26 patients) showed MAGE-C1/CT7-specific CD4+ T-cell responses nih.gov
Responding T-Cell Pool Exclusively within the CD45RA- memory CD4+ T-cell subset nih.govnih.gov
Minimal Epitope Amino acids 137-149 (SSALLSIFQSSPE) nih.govresearchgate.net

| MHC Restriction | HLA-DQB1*0602 | nih.govresearchgate.net |

Traditionally, CD4+ T helper cells are known for orchestrating immune responses by "helping" other immune cells, such as CD8+ cytotoxic T lymphocytes and B cells. However, research into MAGE-C1 (137-149)-specific CD4+ T cells has revealed surprising and potent direct anti-tumor functions.

Clones of these specific CD4+ T cells were shown to recognize and respond to cells that were pulsed with their cognate epitope. nih.gov A remarkable finding was that these CD4+ T-cell clones could secrete perforin (B1180081), a key effector molecule typically associated with CD8+ T cells and Natural Killer (NK) cells. nih.govresearchgate.net Perforin creates pores in the target cell membrane, facilitating the entry of other molecules that induce cell death.

Consistent with the secretion of perforin, these MAGE-C1 (137-149)-specific CD4+ T cells were able to exert direct cytotoxicity. nih.govnih.govresearchgate.net In laboratory assays, they specifically killed melanoma cell lines that had been pulsed with the MAGE-C1 (137-149) peptide. nih.gov This cytotoxic capability demonstrates that these CD4+ T cells can go beyond a helper role and directly participate in the elimination of tumor cells presenting the specific antigen. This finding highlights the potential of harnessing these potent, cytotoxic CD4+ T cells for melanoma immunotherapy. nih.gov

In Vitro Generation and Expansion of Melanoma-associated antigen C1 (137-149)-Specific T Cells

Given the therapeutic potential of MAGE-C1 (137-149)-specific T cells, methods for generating and expanding these cells in the laboratory (in vitro) are crucial for developing adoptive T-cell therapies. This approach involves isolating T cells from a patient, increasing their numbers, and then re-infusing them to fight the cancer.

Dendritic cells (DCs) are the most potent antigen-presenting cells and are critical for initiating primary T-cell responses. frontiersin.org A common and effective strategy to generate antigen-specific T cells in vitro is to use autologous DCs loaded with the target antigen. frontiersin.org

For the MAGE-C1 (137-149) epitope, this process involves several steps:

Isolation and Maturation of Monocytes: CD14+ monocytes are isolated from a patient's peripheral blood. frontiersin.org These monocytes are then cultured with specific cytokines, such as Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4), to differentiate them into immature DCs. frontiersin.org

Epitope Pulsing: The generated DCs are then "pulsed" by incubation with the synthetic MAGE-C1 (137-149) peptide. nih.gov The DCs take up the peptide and present it on their MHC class II molecules (specifically HLA-DQB1*0602 in this case).

Co-culture with T cells: These peptide-pulsed DCs are then co-cultured with autologous T cells (specifically the CD4+ fraction). nih.gov The T cells that have a receptor capable of recognizing the MAGE-C1 (137-149) peptide presented by the DCs will become activated and begin to proliferate. frontiersin.org

This DC-based approach has been shown to be superior for activating and enriching tumor-specific T cells from peripheral blood compared to using whole-tumor lysates or just free peptides. frontiersin.org

Once a population of MAGE-C1 (137-149)-specific T cells is generated, a critical step is to expand them to a therapeutically relevant number, which can be in the billions. Optimizing the culture conditions is essential for achieving high expansion rates while maintaining cell viability and anti-tumor function. stemcell.com

Key parameters for optimization include:

Cytokine Support: A cocktail of cytokines is used to promote T-cell survival, proliferation, and functional maturation. Interleukin-2 (IL-2) is a potent T-cell growth factor and has been shown to increase the total fold expansion of T cells significantly. nih.govresearchgate.net Other cytokines like IL-7 and IL-15 are also used to support the expansion and survival of memory T cells, which are desirable for long-term anti-tumor immunity. nih.govfrontiersin.org

Cell Density: Maintaining an optimal cell density is crucial. Overcrowding can lead to nutrient depletion and accumulation of toxic byproducts, while densities that are too low can inhibit growth. Studies suggest that diluting the culture by increasing the volume at specific time points (e.g., 8-fold dilution on day 3 post-activation) results in the highest total fold expansion. stemcell.com

Activation Signals: In addition to antigen presentation by DCs, T-cell activation can be enhanced using anti-CD3 and anti-CD28 antibodies, which mimic the primary and co-stimulatory signals required for T-cell activation. frontiersin.org

Culture Media: The composition of the culture medium itself can be optimized. Machine learning pipelines have been used to screen dozens of media components to identify formulations that maximize T-cell viability and expansion. frontiersin.org

Using optimized protocols, it is possible to achieve over a 500-fold expansion of T cells within a week with high viability, providing a sufficient number of cells for adoptive cell therapy applications. nih.govresearchgate.net

Table 2: Key Factors for Optimization of T-Cell Expansion

Factor Strategy Rationale Citation
Cytokines Supplementation with IL-2, IL-7, IL-15 Promote T-cell proliferation, survival, and memory phenotype nih.govnih.govfrontiersin.org
Cell Density Periodic dilution to maintain 1-2.5 x 10^5 cells/mL Prevents growth inhibition from overcrowding and nutrient depletion stemcell.com
Activation Use of peptide-pulsed DCs, anti-CD3/CD28 antibodies Provide necessary signals for robust T-cell activation and proliferation frontiersin.orgfrontiersin.org

| Culture Medium | Optimized formulation of media components | Provides essential nutrients to support large-scale expansion | frontiersin.org |

Modulation of Immune Responses by the Tumor Microenvironment

While potent MAGE-C1 (137-149)-specific T cells can exist or be generated, their effectiveness can be severely hampered by the tumor microenvironment (TME). nih.gov The TME is a complex ecosystem of cancer cells, stromal cells, blood vessels, and immune cells that often fosters immunosuppression, allowing the tumor to evade immune destruction. nih.govfrontiersin.org

One of the key mechanisms of suppression is the activity of regulatory T cells (Tregs), specifically the CD4+CD25high subset. uzh.ch These cells are known to inhibit the function of effector T cells. uzh.ch Research on MAGE-C1/CT7 has shown that the TME actively suppresses anti-tumor immunity. When Tregs were depleted from the PBMCs of melanoma patients, additional MAGE-C1/CT7-specific memory CD4+ T-cell responses were unmasked. nih.govnih.gov This indicates that an active, spontaneous immune response was being held in check by Tregs within these patients.

Other immunosuppressive factors in the TME that can inhibit MAGE-C1 (137-149)-specific T cells include:

Inhibitory Checkpoint Molecules: Tumor cells and other cells in the TME can express ligands like Programmed Death-Ligand 1 (PD-L1), which binds to the PD-1 receptor on activated T cells, delivering an inhibitory signal that leads to T-cell exhaustion or anergy. uzh.ch

Immunosuppressive Cytokines: The TME is often rich in cytokines like Transforming Growth Factor-beta (TGF-β) and Interleukin-10 (IL-10), which are secreted by tumor cells and regulatory immune cells and can directly suppress effector T-cell function. uzh.ch

Myeloid-Derived Suppressor Cells (MDSCs): This heterogeneous population of immature myeloid cells can accumulate in tumors and suppress T-cell responses through various mechanisms. nih.govuzh.ch

Therefore, for immunotherapies targeting MAGE-C1 (137-149) to be successful, they will likely need to be combined with strategies that modulate the immunosuppressive TME, such as checkpoint inhibitors or agents that deplete Tregs. nih.govvub.be

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation / Synonym
Melanoma-associated antigen C1 MAGE-C1, CT7
Interleukin-2 IL-2
Interleukin-4 IL-4
Interleukin-7 IL-7
Interleukin-10 IL-10
Interleukin-15 IL-15
Granulocyte-Macrophage Colony-Stimulating Factor GM-CSF
Transforming Growth Factor-beta TGF-β
Perforin

Impact of Regulatory T Cells on MAGE-C1 Specific CD4+ T-Cell Responses

The generation of an effective anti-tumor T-cell response is often curtailed by various immunosuppressive mechanisms within the tumor microenvironment. One of the key players in this negative regulation are regulatory T cells (Tregs), a specialized subset of CD4+ T cells that function to maintain immune homeostasis and prevent excessive immune reactions. nih.govyoutube.com However, in the context of cancer, Tregs can suppress the immune system's ability to attack and eliminate tumors. youtube.com

Studies have shown that spontaneous CD4+ T-cell responses against MAGE-C1 are actively controlled by Tregs in melanoma patients. nih.govnih.gov In these patients, MAGE-C1-specific memory CD4+ T-cell responses were only detectable or were significantly enhanced after the depletion of CD4+CD25high Treg cells from peripheral blood mononuclear cells. nih.govnih.gov This finding directly demonstrates that Tregs dampen the naturally occurring immune response to this tumor antigen.

Tregs employ several mechanisms to suppress effector T-cell activation and function, which are applicable to the MAGE-C1 specific response:

Secretion of Immunosuppressive Cytokines: Tregs release cytokines such as Interleukin-10 (IL-10), Transforming growth factor-beta (TGF-β), and IL-35. imrpress.com These molecules directly inhibit the proliferation and effector functions of CD4+ T cells, creating an immunosuppressive environment that hinders the anti-MAGE-C1 response. nih.govyoutube.com

Metabolic Disruption: Tregs can interfere with the metabolic reprogramming that is essential for T-cell activation. They can deplete the local environment of crucial growth factors like IL-2 by acting as a "sink" due to their high expression of the high-affinity IL-2 receptor (CD25). youtube.com This deprives the MAGE-C1 specific effector T cells of a key signal for proliferation and survival. youtube.com

Inhibition of Antigen-Presenting Cells (APCs): Tregs can interact with APCs, such as dendritic cells, and downregulate the expression of co-stimulatory molecules (e.g., CD80 and CD86). youtube.com This impairs the ability of APCs to effectively prime and activate naive MAGE-C1 specific CD4+ T cells.

The table below summarizes key research findings on the interaction between Tregs and MAGE-C1 specific T-cells.

FindingImplication for MAGE-C1 ImmunityReference
Depletion of CD4+CD25high Tregs reveals or enhances MAGE-C1 specific memory CD4+ T-cell responses in melanoma patients.MAGE-C1 specific immune responses are actively suppressed by Tregs in cancer patients. nih.govnih.gov
Tregs suppress global protein synthesis in activated CD4+ effector T cells.This mechanism likely contributes to the inhibition of the proliferation and function of MAGE-C1 specific CD4+ T cells. nih.gov
Tregs produce immunosuppressive cytokines like IL-10 and TGF-β.These cytokines create an unfavorable environment for the activation and expansion of T cells targeting MAGE-C1. nih.govimrpress.com

Mechanisms of Antigen Presentation Modulation by Tumors

For an anti-tumor T-cell response to be initiated, tumor antigens must be processed and presented on the surface of cancer cells via Major Histocompatibility Complex (MHC) molecules. mdpi.comnumberanalytics.com However, tumors have evolved numerous strategies to evade immune recognition by disrupting this antigen presentation pathway, a process known as immune escape. numberanalytics.comnumberanalytics.com These mechanisms can significantly limit the efficacy of immunotherapies targeting antigens like MAGE-C1.

Key mechanisms of antigen presentation modulation by tumors include:

Downregulation or Loss of MHC Class I and II Expression: A common immune evasion tactic is the reduced expression or complete loss of MHC molecules on the tumor cell surface. youtube.comnumberanalytics.com Without MHC molecules, there is no platform to present the MAGE-C1 (137-149) peptide to CD4+ T cells (via MHC class II) or other MAGE-C1 epitopes to CD8+ cytotoxic T cells (via MHC class I). This renders the tumor cells invisible to T-cell recognition. youtube.com

Altered Antigen Processing Machinery: Tumors can develop defects in the components of the antigen processing machinery. This includes proteins responsible for breaking down antigens (like MAGE-C1) into peptides (the proteasome) and transporting them into the endoplasmic reticulum for loading onto MHC class I molecules (Transporter associated with Antigen Processing - TAP). Impairment of this machinery prevents the proper generation and loading of antigenic peptides. numberanalytics.com

Loss of Antigen Expression: Through a process of immunoediting, T-cells can eliminate antigen-positive tumor cells, leading to the selection and outgrowth of tumor cell variants that have lost the expression of the target antigen, such as MAGE-C1. numberanalytics.com This can occur through genetic mutations or epigenetic modifications that silence the MAGE-C1 gene. youtube.comnumberanalytics.com

The table below outlines common tumor escape mechanisms related to antigen presentation.

MechanismDescriptionConsequence for MAGE-C1 Recognition
MHC Downregulation Reduced or absent expression of MHC class I or II molecules on the tumor cell surface.MAGE-C1 peptides cannot be presented to T cells, making the tumor cell "invisible" to the immune system.
Antigen Processing Defects Mutations or downregulation of components of the antigen processing machinery (e.g., proteasome, TAP).The MAGE-C1 protein is not properly processed into peptides for MHC loading.
Antigen Loss Selection of tumor cells that no longer express the MAGE-C1 antigen due to genetic or epigenetic changes.There is no target antigen for the immune system to recognize.

Compound and Protein Names

NameTypeFunction/Relevance
Melanoma-associated antigen C1 (MAGE-C1)Protein (Cancer-Testis Antigen)Source of the immunogenic peptide; target for anti-tumor immunity.
MAGE-C1 (137-149)Peptide EpitopeSpecific fragment recognized by CD4+ T-helper cells.
Interleukin-2 (IL-2)CytokineKey growth factor for T-cell proliferation and survival.
Interleukin-10 (IL-10)CytokineImmunosuppressive cytokine produced by Tregs.
Transforming growth factor-beta (TGF-β)CytokineImmunosuppressive cytokine produced by Tregs.
CD4Cell Surface MoleculeCo-receptor on helper and regulatory T cells.
CD25Cell Surface MoleculeAlpha chain of the IL-2 receptor; highly expressed on Tregs.
CD80 / CD86Cell Surface MoleculesCo-stimulatory molecules on antigen-presenting cells.
Major Histocompatibility Complex (MHC)Protein ComplexPresents antigenic peptides to T cells.

Preclinical Research Strategies for Melanoma Associated Antigen C1 137 149 Targeted Immunotherapy

Peptide-Based Vaccine Development and Optimization in Preclinical Models

Peptide-based vaccines are a strategic form of immunotherapy designed to activate and expand a patient's own T cells against specific tumor antigens. frontiersin.orgfrontiersin.org The core concept involves administering a synthetic peptide, such as MAGEC1 (137-149), often with an immune-boosting adjuvant, to stimulate a targeted anti-tumor response. frontiersin.orgthno.org Preclinical studies in this area focus on optimizing the vaccine formulation and demonstrating its ability to generate a potent and lasting immune attack on cancer cells.

A primary challenge with synthetic peptide vaccines is their inherently low immunogenicity. frontiersin.orgnih.gov To overcome this, they are almost always co-administered with adjuvants and/or sophisticated delivery systems designed to enhance the immune response. youtube.comresearchgate.net Adjuvants can activate innate immune cells, while delivery platforms can protect the peptide from degradation, facilitate its uptake by antigen-presenting cells (APCs), and promote sustained antigen release. nih.govnews-medical.net

Adjuvant Systems: These substances stimulate the immune system and shape the subsequent adaptive response. Common strategies for peptide vaccines include:

Toll-Like Receptor (TLR) Agonists: Molecules like monophosphoryl lipid A (MPLA), a TLR4 agonist, and CpG oligodeoxynucleotides (CpG ODN), a TLR9 agonist, are known to induce strong pro-inflammatory signals (Th1-type responses) that are critical for effective anti-tumor T-cell immunity. frontiersin.orgacs.orgnih.gov

Emulsions: Water-in-oil emulsions like Montanide ISA 51 and oil-in-water emulsions such as MF59 can create an antigen depot at the injection site, allowing for slow release and prolonged interaction with immune cells. nih.gov

Cytokines: Co-administration of cytokines like granulocyte-macrophage colony-stimulating factor (GM-CSF) can help recruit and activate APCs at the vaccination site. nih.gov

Delivery Platforms: These vehicles are engineered to improve the stability and delivery of the peptide antigen and adjuvant.

Liposomes: These are lipid-based vesicles that can encapsulate peptides and adjuvants, protecting them and facilitating their delivery to APCs. nih.gov

Polymeric Nanoparticles/Micelles: Biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) or self-assembling polymeric micelles can be formulated to carry peptide cargo, offering controlled release and enhanced uptake by lymph nodes. nih.govnih.gov

Hydrogels: Recent innovations include self-assembling lipopeptide hydrogels that can act as both a delivery depot for the sustained release of the peptide and as an adjuvant itself, boosting the immune response. news-medical.net

Interactive Table 1: Adjuvant Systems and Delivery Platforms for Peptide Vaccines Click on the headers to sort the table.

Category Example Primary Mechanism of Action Associated Antigen Examples in Research
Adjuvant MPLA (TLR4 agonist)Activates APCs via TLR4, promoting a Th1-biased immune response. frontiersin.orgnih.govVarious tumor antigens nih.gov
Adjuvant CpG ODN (TLR9 agonist)Activates APCs via TLR9, enhancing CTL responses. nih.govresearchgate.netTrp2 (melanoma) nih.gov, HPV-E7 researchgate.net
Adjuvant Montanide ISA 51Forms a depot for slow antigen release, prolonging immune stimulation. nih.govVarious cancer antigens nih.gov
Delivery Platform LiposomesEncapsulates and protects antigen; facilitates uptake by APCs. nih.govp5 HER2/neu nih.gov
Delivery Platform Polymeric MicellesSelf-assembles to encapsulate antigen/adjuvant for targeted delivery to lymph nodes. nih.govTrp2 (melanoma) nih.gov
Delivery Platform HydrogelsProvides sustained release of the peptide and can have inherent adjuvant-like properties. news-medical.netGPC-3 (liver cancer) news-medical.net

Research has shown that spontaneous memory CD4+ T-cell responses against the broader MAGE-C1/CT7 protein can be detected in melanoma patients, indicating that the antigen is naturally immunogenic and a valid target for vaccination. nih.gov Preclinical strategies aim to amplify this response significantly. Methods to enhance immunogenicity include physically linking the peptide to a highly immunogenic protein, such as heat shock protein 70 (HSP70), a technique that has proven effective for other MAGE family antigens. nih.gov

The induction of T-cell responses is quantified in vaccinated animals using several established immunological assays:

ELISpot (Enzyme-Linked Immunospot) Assay: This is a highly sensitive method used to measure the frequency of antigen-specific T cells that secrete cytokines (like IFN-γ) upon re-stimulation with the MAGEC1 peptide. nih.gov

Cytotoxicity Assays: To confirm that the induced T cells are functional, they are co-cultured with target cells expressing the MAGEC1 peptide. The ability of the T cells to kill these target cells is then measured, often through the release of lactate (B86563) dehydrogenase (LDH) or by using chromium-51 (B80572) release assays.

Intracellular Cytokine Staining (ICS): This flow cytometry-based technique identifies T cells that produce effector cytokines (e.g., IFN-γ, TNF-α) in response to the antigen, providing data on the quality and polyfunctionality of the T-cell response.

Demonstrating an immune response is not sufficient; the ultimate preclinical test is whether the vaccine can control or eliminate tumors in a living organism. This is evaluated using mouse models. nih.gov

Humanized Mouse Models: A limitation of syngeneic models is that they evaluate a human antigen in the context of a mouse immune system. Because T-cell recognition is MHC-restricted (in humans, this is the HLA system), a more advanced model is needed to assess human-specific responses. Humanized mice are immunodeficient animals engrafted with human hematopoietic stem cells, leading to the development of a human immune system, including human T cells and APCs. frontiersin.org These models, particularly those that also express human HLA molecules, allow for the evaluation of an HLA-restricted peptide like MAGEC1 (137-149) in a more clinically relevant setting.

Interactive Table 2: Comparison of Mouse Models for Vaccine Efficacy Testing Click on the headers to sort the table.

Model Type Description Advantages Limitations
Syngeneic Model Immunocompetent mice are implanted with a compatible tumor cell line (e.g., murine) engineered to express the target antigen. nih.govFully functional mouse immune system; allows for study of the complete immune response cascade.T-cell response is restricted by mouse MHC, not human HLA; may not fully predict human immunogenicity. frontiersin.org
Humanized Model Immunodeficient mice are engrafted with human immune cells and/or hematopoietic stem cells. frontiersin.orgAllows for the study of a human immune response to the antigen; essential for HLA-restricted peptides.Immune system is not fully developed (e.g., may have T-cell tolerance issues); complex and costly to establish. frontiersin.org

Adoptive Cell Transfer (ACT) Approaches Utilizing Melanoma-associated antigen C1 (137-149)-Specific T Cells

Adoptive Cell Transfer (ACT) is an alternative and more direct immunotherapeutic strategy. Instead of relying on a vaccine to generate T cells within the body, ACT involves manufacturing large numbers of tumor-specific T cells outside the body and then infusing them into the patient. nih.govmdpi.comfrontiersin.org For a target like MAGEC1 (137-149), this involves creating a population of T cells that are solely focused on recognizing and killing tumor cells that present this specific peptide.

Finding and isolating naturally occurring T cells specific for MAGEC1 (137-149) from a patient can be difficult. nih.gov A more scalable and potent approach is to genetically engineer a patient's own T cells to express a T-cell receptor (TCR) that has a high affinity and specificity for the target peptide-MHC complex. nih.govnih.gov This is known as TCR-T cell therapy.

The process involves:

TCR Discovery: High-affinity TCRs that recognize the MAGEC1 (137-149) peptide presented on a specific HLA allele (e.g., HLA-A*02:01) are identified. This can be done by screening healthy donors or patients who have mounted a response to the antigen. tscan.com

Genetic Modification: The genes encoding the alpha and beta chains of the identified high-affinity TCR are isolated. These genes are then inserted into a viral vector (e.g., lentivirus or retrovirus).

T-Cell Transduction: T cells are collected from the patient (or a donor) and exposed to the viral vector. The vector delivers the TCR genes into the T cells, causing them to express the new, tumor-specific TCR on their surface. These engineered T cells can then be expanded to billions in number before infusion. nih.gov

While specific TCRs against MAGEC1 (137-149) are a subject of ongoing research, preclinical development of TCR-T therapies against other MAGE family antigens, such as MAGE-A4 and MAGE-A1, has established a clear pathway for this approach. nih.govmdpi.com

Before any engineered TCR-T cell product can be considered for clinical use, it must undergo extensive preclinical testing to ensure it is both effective and safe. nih.govnih.gov

In Vitro Assessment:

Potency Testing: The engineered MAGEC1-specific TCR-T cells are co-cultured with tumor cell lines that express both the MAGEC1 antigen and the correct HLA molecule. Their anti-tumor function is confirmed by measuring cytokine release (e.g., IFN-γ) and their ability to directly kill the tumor cells. nih.govnih.gov

Safety and Cross-Reactivity Testing: A critical step is to ensure the engineered TCR does not accidentally recognize similar peptides presented by healthy, vital tissues, which could lead to severe toxicity. This is assessed by testing the TCR-T cells against a wide panel of normal human cells from different organs. tscan.comnih.gov Advanced screening can also involve scanning the human proteome for peptides that might be recognized by the TCR. tscan.com

In Vivo Assessment: The anti-tumor efficacy of the MAGEC1-specific TCR-T cells is tested in immunodeficient mice bearing human tumors.

Xenograft Models: Immunodeficient mice (e.g., NSG mice) are implanted with a human melanoma cell line that expresses MAGEC1 and the appropriate HLA allele. tscan.com Once tumors are established, the mice are treated with the engineered TCR-T cells.

Efficacy Readouts: The effectiveness of the therapy is determined by measuring tumor regression. A significant reduction in tumor volume and prolonged survival in treated mice compared to control groups provide strong preclinical evidence of efficacy. nih.govnih.gov

Interactive Table 3: Preclinical Assessment Pipeline for TCR-T Cells Click on the headers to sort the table.

Assessment Stage Method Purpose Example Readout
In Vitro Potency Co-culture with target tumor cellsTo confirm the engineered T cells can recognize and kill cancer cells. nih.govIFN-γ release, specific lysis of tumor cells.
In Vitro Safety Co-culture with a panel of normal human cellsTo assess for off-tumor toxicity against healthy tissues. nih.govLack of cytokine release or cytotoxicity.
In Vivo Efficacy Treatment of tumor-bearing xenograft miceTo determine if the T cells can eliminate tumors in a living system. nih.govTumor volume reduction, increased survival.
In Vivo Persistence Flow cytometry of mouse peripheral bloodTo evaluate how long the engineered T cells survive and remain active after infusion. frontiersin.orgPercentage of human CD8+ TCR-T cells over time.

Combination Immunotherapeutic Strategies in Preclinical Settings

The therapeutic potential of a vaccine targeting the Melanoma-associated antigen C1 (137-149) peptide is significantly amplified when integrated into combination immunotherapeutic strategies. The rationale behind this approach lies in the complementary mechanisms of action between the peptide vaccine and other immunotherapy agents. While the vaccine is designed to prime and expand a specific T-cell population against melanoma cells expressing MAGE-C1, other agents can modulate the tumor microenvironment to overcome immunosuppressive barriers, thereby enhancing the efficacy of the vaccine-induced T cells. Preclinical research has increasingly focused on these combinations to create a more robust and durable anti-tumor immune response.

Synergistic Effects with Immune Checkpoint Blockade

A prevailing strategy in cancer immunotherapy is the combination of therapeutic cancer vaccines with immune checkpoint inhibitors (ICIs). nih.govresearchgate.net Immune checkpoints, such as Programmed cell death protein 1 (PD-1) and Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4), are crucial for maintaining immune homeostasis and preventing autoimmunity. nih.gov However, tumors can exploit these pathways to evade immune destruction. nih.gov Antibodies that block these checkpoints can reinvigorate exhausted T cells and unleash a potent anti-tumor response. nih.govnih.gov

The synergy between a peptide vaccine like one targeting MAGE-C1 (137-149) and immune checkpoint blockade is based on a two-pronged attack. The vaccine increases the frequency of tumor-specific T cells, effectively expanding the army of cancer-fighting lymphocytes. nih.gov Concurrently, checkpoint inhibitors ensure that this newly expanded army is not immediately suppressed upon entering the hostile tumor microenvironment. nih.govresearchgate.net Preclinical studies have shown that while cancer vaccines can activate anti-tumor immune responses, these responses can be weakened by immunoregulatory molecules. nih.govresearchgate.net Conversely, ICIs are often ineffective if there is no pre-existing army of tumor-infiltrating lymphocytes (TILs) to be unleashed. nih.govresearchgate.net Therefore, combining these two approaches provides a powerful therapeutic platform. nih.govresearchgate.net

While direct preclinical studies on the specific Melanoma-associated antigen C1 (137-149) peptide in combination with immune checkpoint inhibitors are not extensively available in the public domain, the principles are well-established with other tumor-associated antigens and peptide vaccines. For instance, preclinical models have demonstrated that combining peptide vaccines with anti-PD-1 or anti-CTLA-4 antibodies leads to enhanced tumor control and improved survival compared to either monotherapy alone. nih.gov A study on a breast cancer model showed that combining a MAGE-A family common antigen peptide with CTLA-4 blockade enhanced the killing effect of cytotoxic T cells. nih.gov

The MAGE-C1 antigen, also known as CT7, is a cancer-testis antigen, meaning its expression is largely restricted to tumor cells and immunoprivileged germ cells, making it a prime target for immunotherapy. nih.goviobiotech.com Spontaneous T-cell responses against MAGE-C1 have been detected in melanoma patients, indicating its immunogenicity. nih.goviobiotech.com A vaccine targeting the 137-149 epitope of MAGE-C1 would aim to amplify this natural immune response.

Preclinical research using other cancer vaccines has elucidated the mechanisms behind the synergy with checkpoint inhibitors. For example, vaccination can increase the infiltration of CD8+ T cells into the tumor, which in turn can upregulate the expression of PD-L1, the ligand for PD-1, on tumor cells as an adaptive resistance mechanism. nih.gov This sets the stage for anti-PD-1 therapy to be highly effective. The combination not only boosts the quantity of tumor-specific T cells but also enhances their quality and function.

Below is a table summarizing the expected synergistic effects based on preclinical studies with similar combination immunotherapies:

Therapeutic AgentMechanism of ActionExpected Synergistic Outcome with MAGE-C1 (137-149) Vaccine
Anti-PD-1/PD-L1 Antibody Blocks the interaction between PD-1 on T cells and PD-L1 on tumor cells, preventing T-cell exhaustion. nih.govnih.govEnhanced effector function and survival of vaccine-induced MAGE-C1-specific T cells within the tumor microenvironment.
Anti-CTLA-4 Antibody Blocks the inhibitory signal of CTLA-4 during the initial T-cell priming phase in lymph nodes, promoting T-cell proliferation and activation. nih.govIncreased priming and proliferation of MAGE-C1-specific T cells, leading to a larger and more diverse pool of tumor-reactive T cells.

The combination of a MAGE-C1 (137-149) peptide vaccine with immune checkpoint blockade represents a highly promising preclinical research strategy. The vaccine serves to "press the accelerator" on the anti-tumor immune response by generating a specific T-cell repertoire, while checkpoint inhibitors act to "release the brakes," allowing these T cells to function effectively and overcome tumor-induced immunosuppression. Future preclinical studies specifically investigating this combination are warranted to define optimal scheduling and to further elucidate the immunological mechanisms driving the synergistic anti-tumor effects.

Advanced Methodologies for Studying Melanoma Associated Antigen C1 137 149

Computational and Bioinformatic Approaches for Epitope Prediction and Analysis

Computational methods provide a powerful first step in identifying and characterizing potential T-cell epitopes, saving significant time and resources compared to purely experimental screening. These in silico approaches are crucial for analyzing peptide-MHC interactions and guiding subsequent immunological studies.

The initial step in T-cell recognition is the binding of a peptide fragment to a Major Histocompatibility Complex (MHC) molecule on the surface of an antigen-presenting cell. fredhutch.org The ability to predict this binding event is a cornerstone of immunoinformatics. Numerous algorithms have been developed to forecast the binding affinity between peptides and specific Human Leukocyte Antigen (HLA) alleles. biorxiv.orgiedb.org

These prediction tools are typically based on machine learning models, such as artificial neural networks, trained on large datasets of experimentally verified peptide-MHC binding affinities. biorxiv.org They analyze the peptide sequence for specific anchor residues that are critical for binding to the pockets of the MHC groove. The output is often given as a quantitative score, such as an IC50 value (the concentration of peptide that displaces 50% of a standard peptide), or a percentile rank comparing the peptide's predicted affinity to a set of random peptides. nih.govyoutube.com A lower IC50 value or percentile rank indicates a higher predicted binding affinity. nih.gov

For identifying potential epitopes from MAGEC1, its protein sequence can be scanned by these algorithms against various HLA alleles, which are highly polymorphic in the human population. nih.gov Research has successfully used tools like BIMAS and SYFPEITHI to identify potential HLA-A2-binding peptides from the MAGEC1 (CT7) protein. nih.gov More advanced and widely used platforms include NetMHCpan and the Immune Epitope Database (IEDB) analysis resource, which cover a broad range of MHC class I and class II alleles. biorxiv.orgiedb.orgnih.gov The specific peptide MAGEC1 (137-149), with the sequence SSALLSIFQSSPE, was identified as a minimal epitope for a CD4+ T-cell clone from a melanoma patient, restricted by the HLA-DQB1*0602 allele. researchgate.net

Table 1: Commonly Used In Silico Tools for HLA-Binding Peptide Prediction
Prediction ToolMethodologyTypical OutputReference
NetMHCpanArtificial Neural Network (ANN) trained on binding affinity and MS eluted ligand data.Predicted binding affinity (IC50 nM) and percentile rank. biorxiv.org
IEDB Analysis ResourceConsensus approach combining multiple methods (e.g., SMM-align, NN-align).Median consensus percentile rank, IC50 nM. iedb.orgnih.gov
SYFPEITHIScoring matrix based on the frequency of amino acids at specific positions in known epitopes.Binding score. nih.gov
BIMASScoring matrices derived from the analysis of peptide sequences eluted from MHC molecules.Predicted half-time of dissociation. nih.gov

While binding to MHC is necessary, T-cell activation depends on the specific recognition of the peptide-MHC (pMHC) complex by a T-cell receptor (TCR). fredhutch.org Structural modeling provides three-dimensional insights into this trimolecular interaction, which is critical for understanding the molecular basis of TCR specificity and cross-reactivity. frontiersin.orgnih.gov

Homology modeling is a common approach, using experimentally determined crystal structures from the Protein Data Bank (PDB) as templates. frontiersin.org Computational tools can build models of the MAGEC1 (137-149) peptide bound to its restricting HLA allele (e.g., HLA-DQB1*0602) and the corresponding TCR. researchgate.net These models reveal the precise orientation of the peptide within the MHC groove and how the complementarity-determining regions (CDRs) of the TCR's alpha and beta chains make contact with the pMHC surface. fredhutch.orgfrontiersin.org The CDR3 loops are particularly important as they typically lie over the center of the peptide and are major determinants of specificity. frontiersin.org

Analyzing these models can help explain why a particular TCR recognizes the MAGEC1 epitope and can guide protein engineering efforts to enhance TCR affinity or specificity for therapeutic applications. nih.gov The structural details can also shed light on potential cross-reactivity, where a TCR might recognize other, similar-looking pMHC complexes, a crucial safety consideration for immunotherapy. mdpi.com

High-Throughput Immunological Assays for T-Cell Reactivity

Following in silico prediction, it is essential to experimentally validate the immunogenicity of candidate epitopes like MAGEC1 (137-149). High-throughput assays are vital for screening T-cell responses in a large number of samples, which is necessary for clinical monitoring and vaccine development. nih.gov

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of antigen-specific T-cells at a single-cell level. nih.govnih.gov This assay typically measures the secretion of cytokines, most commonly Interferon-gamma (IFN-γ), by T-cells upon stimulation with the specific peptide. nih.gov An increase in the number of spot-forming cells in response to the MAGEC1 peptide compared to a control indicates a specific T-cell response. nih.gov

MHC multimer assays, including tetramers and dextramers, offer a different approach by directly detecting and enumerating T-cells based on the specificity of their TCR. nih.govmiltenyibiotec.com These reagents consist of multiple pMHC complexes (e.g., HLA-DQB1*0602 loaded with the MAGEC1 (137-149) peptide) linked to a fluorescently labeled scaffold. miltenyibiotec.comfrontiersin.org The multivalent structure binds with high avidity to T-cells expressing the cognate TCR, allowing them to be identified and quantified using flow cytometry. miltenyibiotec.com This technology has been instrumental in monitoring antigen-specific T-cell populations in various disease and therapy contexts. nih.gov Combining different colored multimers allows for the simultaneous detection of T-cells with different specificities. nih.gov

More recent innovations include droplet microfluidics platforms that can screen vast numbers of T-cells and antigen-presenting cells in individual picoliter-sized droplets, enabling highly sensitive and paired screening of TCRs and their target antigens. nih.gov

Table 2: Key High-Throughput Assays for T-Cell Reactivity
AssayPrinciplePrimary MeasurementApplication for MAGEC1 (137-149)Reference
IFN-γ ELISpotMeasures cytokine secretion from individual T-cells upon peptide stimulation.Frequency of IFN-γ producing cells.Quantify functional T-cells responding to the MAGEC1 peptide. nih.govnih.gov
MHC Multimer Staining (Flow Cytometry)Fluorescently labeled pMHC multimers bind to specific TCRs.Frequency and phenotype of antigen-specific T-cells.Directly detect and isolate T-cells that bind the MAGEC1 (137-149)-HLA complex. nih.govmiltenyibiotec.com
Droplet MicrofluidicsHigh-throughput paired screening of T-cells and antigens in microdroplets.TCR-pMHC recognition relationships.Discover novel TCRs that recognize the MAGEC1 epitope from large libraries. nih.gov

Proteomics and Peptidomics for Natural Epitope Discovery

While prediction algorithms are powerful, the most definitive way to identify T-cell epitopes is to find them directly on the surface of tumor cells. Proteomic and peptidomic approaches, primarily using mass spectrometry, allow for the large-scale identification of peptides that are naturally processed and presented by HLA molecules in vivo. nih.govresearchgate.net

This "immunopeptidomics" workflow involves isolating HLA-peptide complexes from melanoma cell lines or patient tumor tissue. nih.govnih.gov The bound peptides are then eluted and sequenced using high-resolution tandem mass spectrometry. nih.govresearchgate.net The identified peptide sequences are mapped back to their source proteins, providing a direct catalog of the antigens being presented to the immune system.

This approach has been successfully applied to melanoma, identifying thousands of unique peptides derived from tumor-associated antigens. nih.gov Such studies can confirm whether a predicted epitope like MAGEC1 (137-149) is naturally presented and can uncover novel, unanticipated epitopes, including those generated by non-canonical processes like proteasome-mediated peptide splicing. researchgate.net The direct identification of an epitope from tumor tissue provides the strongest evidence of its relevance as a potential target for immunotherapy. mdpi.com

Future Directions and Research Gaps in Melanoma Associated Antigen C1 137 149 Research

Elucidating Comprehensive Mechanisms of Immune Evasion by Tumors Expressing MAGE-C1

A primary challenge in cancer immunotherapy is the ability of tumors to evade the immune system. While MAGE-C1 expressing tumors are targeted by the immune system, they often persist and progress, indicating the presence of potent immune evasion strategies. Future research must focus on comprehensively understanding these mechanisms.

Current knowledge suggests that tumors employ a variety of tactics to escape immune destruction, which are likely utilized by MAGE-C1 positive cancers. These general mechanisms include the downregulation of Major Histocompatibility Complex (MHC) class I components, which are essential for presenting tumor antigens like MAGE-C1 (137-149) to cytotoxic T lymphocytes (CTLs). scispace.com Tumors can interfere with various stages of the antigen presentation pathway, from the proteasome subunits that process the antigen to the transporter associated with antigen presentation (TAP) that moves the peptides into the endoplasmic reticulum. scispace.com

Furthermore, tumors create an immunosuppressive microenvironment. nih.gov This is achieved by releasing inhibitory cytokines and recruiting regulatory immune cells, such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), which dampen the anti-tumor immune response. scispace.comfrontiersin.org Tumor cells can also express co-inhibitory molecules, like PD-L1, which engage with receptors on activated T cells, leading to their exhaustion or apoptosis. scispace.comnih.gov While these mechanisms are known in a general context, a significant gap exists in understanding which of these pathways are dominantly employed by tumors expressing MAGE-C1. It is crucial to investigate the direct and indirect ways MAGE-C1 expression might contribute to or correlate with these evasive strategies. For instance, it is unknown if MAGE-C1 expression itself triggers specific immunosuppressive signaling pathways or if it is merely a marker for tumors that have already developed robust immune escape capabilities. researchgate.netnih.gov

Investigating Factors Influencing Antigen Processing and Presentation Heterogeneity

The effective targeting of MAGE-C1 (137-149) is contingent on its successful processing from the full-length MAGE-C1 protein and its presentation on the cancer cell surface by HLA molecules. However, significant heterogeneity in this process has been observed, representing a major research gap.

Studies have shown that even within a single tumor, the expression of cancer-testis antigens (CTAs) like MAGE-C1 can be highly variable from one cell to another. bmj.com This intratumoral heterogeneity means that while some cancer cells may present the MAGE-C1 (137-149) peptide and be susceptible to T-cell attack, a large proportion may not, allowing them to escape and propagate. bmj.com The factors driving this heterogeneity are poorly understood. Research is needed to determine if this variability is due to genetic mutations in the antigen processing machinery, epigenetic modifications that silence gene expression, or differences in the tumor microenvironment.

The type of antigen-presenting cell (APC) can also influence which epitopes are generated and presented. researchgate.net Different APCs may possess distinct protease enzymes, leading to variations in how the MAGE-C1 protein is cleaved and which peptides are ultimately displayed. researchgate.netnih.gov Understanding the specific cellular machinery—including proteases, chaperones like Hsp90, and transport proteins—responsible for generating the 137-149 epitope is critical. nih.gov Studies identifying specific CD8+ T-cell epitopes from MAGE-C1 confirm that the protein is naturally processed, but the efficiency and consistency of this processing across different tumors and patients remain key unanswered questions. nih.gov

Exploring the Role of MAGE-C1 in Different Cancer Types Beyond Melanoma

Initially discovered in melanoma, the expression of MAGE-C1 has since been identified in a wide array of other malignancies. nih.gov However, its precise role and clinical significance can vary substantially between different cancer types, a domain that requires deeper exploration.

Conversely, some studies have reported different or even contradictory findings. In one study on epithelial ovarian cancer, MAGE-C1 expression was surprisingly associated with improved progression-free survival. nih.gov This highlights a significant gap in our understanding of how the cellular context and tumor type influence the function of MAGE-C1. Its role is likely not limited to being an immunogenic target; it may be involved in fundamental cancer processes such as proliferation, apoptosis, and metastasis. nih.govtmrjournals.com Further research is essential to delineate the functional role of MAGE-C1 in each specific cancer type to better predict its utility as a therapeutic target and a prognostic biomarker.

Table 1: Expression of MAGE-C1 in Various Cancer Types

Cancer TypeFrequency of Expression (%)Association with Clinical OutcomeReference
Melanoma (Metastatic)40%Associated with lymph node metastasis nih.govnih.govtmrjournals.com
Multiple Myeloma>70%Associated with disease progression and poor prognosis nih.govnih.gov
Colorectal Cancer~29%Associated with poor prognosis, tumor size, and metastasis nih.govamegroups.org
Non-Small Cell Lung Cancer (NSCLC)19-27%Associated with poor clinical outcomes nih.govmdpi.com
Ovarian Cancer~16%Associated with improved progression-free survival in one study nih.govsemanticscholar.org
Breast CancerVariableAssociated with poor prognosis nih.gov
Medullary Thyroid Carcinoma~47%Associated with clinical stage nih.gov

Q & A

Q. How is the structural identity of Melanoma-associated antigen C1 (137-149) confirmed in experimental settings?

The peptide sequence SSALLSIFQSSPE is verified using tandem mass spectrometry (MS/MS) for molecular weight confirmation and Edman degradation for N-terminal sequencing. Comparative alignment with genomic databases (e.g., UniProt) ensures sequence accuracy. For immunogenicity validation, ELISA-based epitope mapping with HLA-matched sera or monoclonal antibodies is employed .

Q. What bioinformatics tools are recommended to predict the immunogenicity of Melanoma-associated antigen C1 (137-149)?

Tools like the Immune Epitope Database (IEDB) and NetMHCpan are used to predict HLA-binding affinity and T-cell receptor (TCR) recognition. Structural modeling via Rosetta or AlphaFold2 can assess conformational stability and solvent accessibility of the peptide .

Q. How are in vitro assays designed to evaluate antigen-specific T-cell responses to this peptide?

Use HLA-restricted T-cell clones or peripheral blood mononuclear cells (PBMCs) from healthy donors. Stimulate with peptide-pulsed dendritic cells and measure IFN-γ release via ELISpot. Flow cytometry with MHC multimer staining (e.g., HLA-A*02:01 tetramers) quantifies antigen-specific CD8+ T cells .

Advanced Research Questions

Q. What mechanisms explain the role of Melanoma-associated antigen C1 (137-149) in MAGE-RING ubiquitin ligase complexes?

The peptide may act as a regulatory motif within the MAGE-C1 protein, facilitating interactions with E3-RING ligases (e.g., TRIM28). Co-immunoprecipitation (Co-IP) and proximity ligation assays (PLA) can validate binding partners. Functional studies using ubiquitination assays (e.g., in vitro reconstitution with ubiquitin, E1/E2 enzymes) assess substrate specificity .

Q. How to address contradictions in reported expression levels of MAGE-C1 (137-149) across melanoma subtypes?

Tissue microarrays (TMAs) with immunohistochemistry (IHC) using validated antibodies (e.g., monoclonal anti-MAGE-C1 clone 6C1) enable subtype-specific quantification. RNA-seq or single-cell sequencing resolves heterogeneity. Normalize expression to housekeeping genes (e.g., GAPDH) and validate with qPCR .

Q. What experimental strategies resolve discrepancies in the prognostic value of MAGE-C1 (137-149) in clinical cohorts?

Multivariate Cox regression models incorporating tumor stage, HLA genotype, and immune infiltrate density (e.g., CD8+ T cells) can isolate prognostic significance. Meta-analyses of public datasets (e.g., TCGA, GEO) using R/Bioconductor tools (e.g., "survival" package) improve statistical power .

Q. How to design studies investigating the peptide’s cross-reactivity with non-melanoma tissues?

Screen normal tissue arrays (e.g., BioChain) via IHC or RNA-seq. Functional assays like TCR activation in co-cultures with non-melanoma cell lines (e.g., HEK293 expressing HLA alleles) test off-target reactivity. Autoantibody screening in serum (e.g., ProtoArray) identifies unintended immune responses .

Methodological Considerations

Q. How to optimize peptide stability in vaccine formulations targeting MAGE-C1 (137-149)?

Use liposomal encapsulation or polyethylene glycol (PEG)ylation to reduce proteolytic degradation. Stability assays (e.g., circular dichroism under physiological pH/temperature) guide formulation. In vivo tracking with fluorescently labeled peptides in murine models validates bioavailability .

Q. What controls are critical for validating MAGE-C1 (137-149)-specific TCRs in adoptive cell therapy?

Include HLA-mismatched melanoma lines and CRISPR-Cas9-edited MAGE-C1 knockout cells as negative controls. Verify TCR specificity via peptide titration (dose-response curve) and blocking with anti-HLA antibodies. Single-cell RNA-seq confirms clonal TCR repertoire .

Q. How to reconcile conflicting data on the peptide’s role in immune evasion versus immune activation?

Context-dependent effects may arise from tumor microenvironment (TME) factors like PD-L1 expression or TGF-β levels. Co-culture experiments with melanoma-associated fibroblasts or hypoxia chambers mimic TME conditions. Phospho-flow cytometry (e.g., p-STAT1, p-AKT) profiles signaling pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.